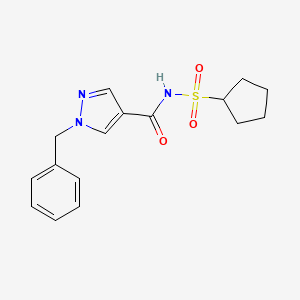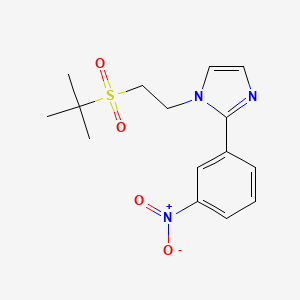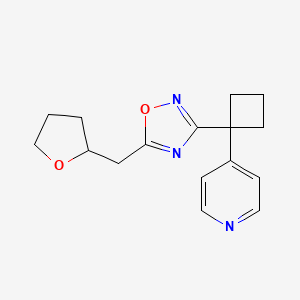
1-benzyl-N-cyclopentylsulfonylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-cyclopentylsulfonylpyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a cyclopentylsulfonyl group, and a carboxamide group attached to the pyrazole ring. These structural features contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-cyclopentylsulfonylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Sulfonylation: The cyclopentylsulfonyl group can be introduced by reacting the pyrazole derivative with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-benzyl-N-cyclopentylsulfonylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
1-benzyl-N-cyclopentylsulfonylpyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-benzyl-N-cyclopentylsulfonylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
1-benzyl-N-cyclopentylsulfonylpyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-benzyl-N-cyclopentylsulfonylpyrazole-3-carboxamide: Differing in the position of the carboxamide group.
1-benzyl-N-cyclopentylsulfonylpyrazole-5-carboxamide: Differing in the position of the carboxamide group.
1-benzyl-N-cyclopentylsulfonylpyrazole-4-carboxylic acid: Differing in the functional group attached to the pyrazole ring.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-benzyl-N-cyclopentylsulfonylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-16(18-23(21,22)15-8-4-5-9-15)14-10-17-19(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,10,12,15H,4-5,8-9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMJAKIMXDATOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(2-Hydroxy-2-methylbutyl)amino]methyl]-4,5-dimethylphenol](/img/structure/B7445276.png)
![N-[(5-chloroquinolin-8-yl)methyl]-1-methylsulfonylpyrrolidin-3-amine](/img/structure/B7445282.png)

![4-[[2-[3-(2-Methylphenyl)pyrrolidin-1-yl]propanoylamino]methyl]benzoic acid](/img/structure/B7445296.png)

![5-[[(2S)-2-methoxypropyl]sulfamoyl]-2,3-dihydro-1-benzofuran-2-carboxylic acid](/img/structure/B7445311.png)
![N-[4-(azepan-1-yl)-2-methylbutan-2-yl]prop-2-enamide](/img/structure/B7445314.png)
![3-[(2-Cyclopentylethylsulfonylamino)methyl]furan-2-carboxylic acid](/img/structure/B7445318.png)
![5-[[(1,3,3-Trimethyl-2-oxoindole-5-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7445326.png)
![5-cyano-N-[(3,4-difluorophenyl)methyl]-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7445335.png)
![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7445340.png)
![1-(Triazol-1-yl)-3-[[4-(trifluoromethyl)thiophen-3-yl]methylamino]propan-2-ol](/img/structure/B7445341.png)
![N-[[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxin-5-amine](/img/structure/B7445362.png)
![3-[3-(4-Chlorophenyl)prop-2-ynylamino]-4-methoxy-3-methylbutan-1-ol](/img/structure/B7445366.png)
